Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate
Overview
Description
Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) iodide in the presence of a base such as sodium ascorbate . The reaction conditions are generally mild, and the process is highly regioselective, yielding the desired triazole product in high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and efficiency. For example, copper-on-charcoal can be used as a heterogeneous catalyst in a continuous flow reactor to produce 1H-1,2,3-triazoles with high yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
- 1H-1,2,4-Triazole-3-carboxylic acid, methyl ester
- 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
- 1H-1,2,3-Triazole-5-carboxylic acid, methyl ester
Comparison: Methyl 4-cyano-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the cyano group at the 5-position, which can significantly influence its reactivity and biological activity. Compared to other triazole derivatives, this compound may exhibit enhanced stability and specific binding properties, making it a valuable tool in various research applications .
Properties
IUPAC Name |
methyl 5-cyano-2H-triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-11-5(10)4-3(2-6)7-9-8-4/h1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPVEEVEFLWDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530903 | |
Record name | Methyl 5-cyano-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60034-39-1 | |
Record name | Methyl 5-cyano-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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